molecular formula C13H16ClN3O B14881832 1-(Piperidin-4-yloxy)phthalazine hydrochloride

1-(Piperidin-4-yloxy)phthalazine hydrochloride

Cat. No.: B14881832
M. Wt: 265.74 g/mol
InChI Key: HGXLPRJAEQRMGN-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yloxy)phthalazine hydrochloride is a chemical compound that features a piperidine ring attached to a phthalazine moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yloxy)phthalazine hydrochloride typically involves the reaction of piperidine derivatives with phthalazine compounds. One common method includes the nucleophilic substitution reaction where piperidine is reacted with a phthalazine derivative in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yloxy)phthalazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

1-(Piperidin-4-yloxy)phthalazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yloxy)phthalazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or interfering with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-4-yloxy)phthalazine hydrochloride is unique due to its specific combination of piperidine and phthalazine moieties, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

1-piperidin-4-yloxyphthalazine;hydrochloride

InChI

InChI=1S/C13H15N3O.ClH/c1-2-4-12-10(3-1)9-15-16-13(12)17-11-5-7-14-8-6-11;/h1-4,9,11,14H,5-8H2;1H

InChI Key

HGXLPRJAEQRMGN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NN=CC3=CC=CC=C32.Cl

Origin of Product

United States

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